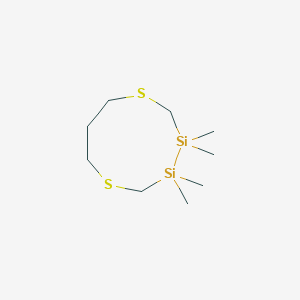
3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane: is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane typically involves the reaction of tetramethyldisilane with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in studying reaction mechanisms involving silicon and sulfur.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane involves its interaction with various molecular targets. The silicon and sulfur atoms in the compound can form bonds with other elements, facilitating various chemical transformations. The pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione: A compound with similar structural features but different reactivity due to the presence of oxygen atoms.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Another organosilicon compound with distinct properties and applications.
Uniqueness: 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane is unique due to the presence of both silicon and sulfur atoms, which impart distinct chemical properties. Its ability to undergo various reactions and form stable products makes it valuable in multiple scientific and industrial applications.
Propiedades
Número CAS |
914096-99-4 |
|---|---|
Fórmula molecular |
C9H22S2Si2 |
Peso molecular |
250.6 g/mol |
Nombre IUPAC |
3,3,4,4-tetramethyl-1,6,3,4-dithiadisilonane |
InChI |
InChI=1S/C9H22S2Si2/c1-12(2)8-10-6-5-7-11-9-13(12,3)4/h5-9H2,1-4H3 |
Clave InChI |
VRDJQEJFPPSXSO-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CSCCCSC[Si]1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)

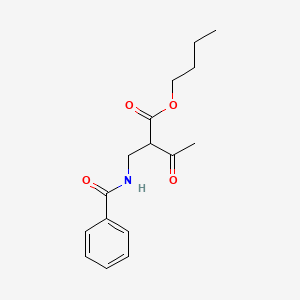
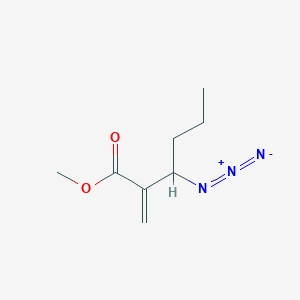
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
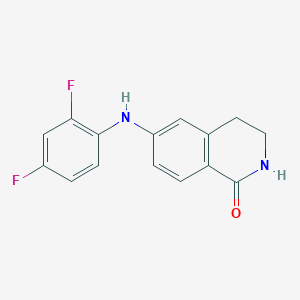
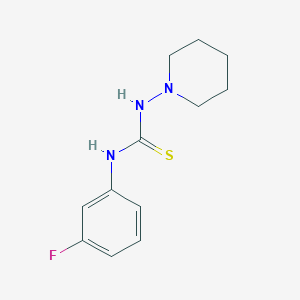
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
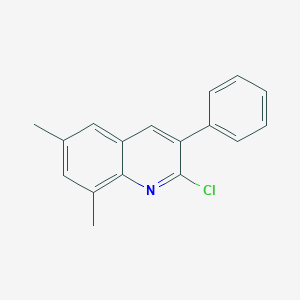
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
